2-Bromo-4-fluorobenzoic acid
Overview
Description
2-Bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a halogenated benzoic acid derivative, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
Bromination of 4-fluorobenzoic acid: One common method involves the bromination of 4-fluorobenzoic acid using bromine or a brominating agent like dibromohydantoin in the presence of a solvent such as sulfuric acid.
Oxidation of 2-bromo-4-fluorotoluene: Another method involves the oxidation of 2-bromo-4-fluorotoluene to convert the methyl group into a carboxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-bromo-4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be further oxidized to form 2-bromo-4-fluorobenzoyl chloride using oxidizing agents like thionyl chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Aniline or other amines in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Thionyl chloride or phosphorus pentachloride.
Major Products:
N-phenyl-4-fluoro-anthranilic acid: from amination.
2-bromo-4-fluorobenzyl alcohol: from reduction.
2-bromo-4-fluorobenzoyl chloride: from oxidation.
Scientific Research Applications
2-Bromo-4-fluorobenzoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-bromo-4-fluorobenzoic acid depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar in structure but with different positions of bromine and fluorine atoms.
2-Fluoro-4-bromobenzoic acid: Another positional isomer with distinct reactivity and applications.
2-Bromo-4-chlorobenzoic acid: Contains chlorine instead of fluorine, leading to different chemical properties.
Uniqueness: 2-Bromo-4-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPMLZRLKTDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905622 | |
Record name | 2-Bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-41-3 | |
Record name | 2-Bromo-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.